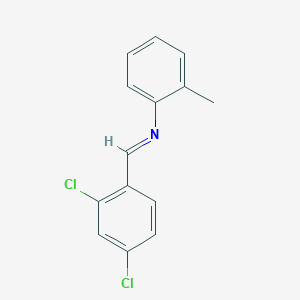

N-(2,4-Dichlorobenzylidene)-O-toluidine

Descripción

N-(2,4-Dichlorobenzylidene)-O-toluidine is a Schiff base formed by the condensation of 2,4-dichlorobenzaldehyde with O-toluidine (2-methylaniline). Its molecular formula is C₁₄H₁₀Cl₂N, with a molecular weight of 275.15 g/mol. The structure features a dichlorinated benzylidene group and a methyl-substituted aniline moiety, enabling π-π stacking and hydrogen bonding, which influence its crystallinity and biological activity .

This compound has been investigated for its antifungal properties against plant pathogens like Rhizoctonia solani and Sclerotium rolfsii, demonstrating moderate efficacy . Its structural flexibility allows for diverse applications in drug synthesis, agrochemicals, and materials science .

Propiedades

Número CAS |

63462-32-8 |

|---|---|

Fórmula molecular |

C14H11Cl2N |

Peso molecular |

264.1 g/mol |

Nombre IUPAC |

1-(2,4-dichlorophenyl)-N-(2-methylphenyl)methanimine |

InChI |

InChI=1S/C14H11Cl2N/c1-10-4-2-3-5-14(10)17-9-11-6-7-12(15)8-13(11)16/h2-9H,1H3 |

Clave InChI |

BDQJOTGBXVJXKC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Continuous Oxidation of 2,4-Dichlorotoluene

A tubular reactor system enables efficient oxidation using hydrogen peroxide (H₂O₂) and catalysts such as cobalt, molybdenum, and bromine complexes. Key parameters include:

Vilsmeier-Haack Reaction

An alternative one-step method employs diacetylmethane, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃):

-

Molar ratios : Diacetylmethane:DMF:POCl₃ = 1:2–17.3:2.1–10

-

Reaction temperature : 45–120°C

Condensation with o-Toluidine

The Schiff base formation involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration.

Standard Ethanol Reflux Method

-

Dissolve 2,4-dichlorobenzaldehyde (1 mmol) in absolute ethanol (50 mL).

-

Add o-toluidine (1 mmol) and stir at 60°C for 1 hour.

-

Cool to room temperature and allow slow solvent evaporation.

-

Collect crystals via filtration.

Conditions :

Solvent-Free Mechanochemical Synthesis

For scalable production, grinding equimolar amounts of aldehyde and amine induces reaction via mechanical energy:

-

Time : 1.5 hours

-

Temperature : Ambient

-

Advantage : Eliminates solvent waste; suitable for industrial applications.

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, confirming stability for practical applications.

Comparative Analysis of Methods

Industrial-Scale Considerations

-

Catalyst Recovery : Cobalt and bromine catalysts in oxidation processes require recycling to reduce costs.

-

Waste Management : Steam distillation minimizes tar formation during aldehyde synthesis.

-

Safety : o-Toluidine is carcinogenic; closed-system reactors and personal protective equipment (PPE) are mandatory .

Análisis De Reacciones Químicas

Tipos de reacciones: N-(2,4-Diclorobencilideno)-O-toluidina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la base de Schiff de nuevo en la amina primaria y el aldehído.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas, los tioles o los alcóxidos se pueden usar en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción regenerará la amina y el aldehído de partida .

Aplicaciones Científicas De Investigación

Química: N-(2,4-Diclorobencilideno)-O-toluidina se utiliza como intermedio en la síntesis de varios compuestos orgánicos. Sirve como bloque de construcción para la preparación de moléculas más complejas en síntesis orgánica .

Biología: En la investigación biológica, las bases de Schiff como N-(2,4-Diclorobencilideno)-O-toluidina se estudian por sus posibles propiedades antimicrobianas y antifúngicas. Han mostrado actividad moderada contra ciertas cepas bacterianas y fúngicas .

Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluido su papel como agente antimicrobiano. Las bases de Schiff son conocidas por su capacidad para formar complejos estables con iones metálicos, lo que puede mejorar su actividad biológica .

Industria: En el sector industrial, N-(2,4-Diclorobencilideno)-O-toluidina se utiliza en la producción de colorantes, pigmentos y otros intermediarios químicos. Su estabilidad y reactividad lo convierten en un componente valioso en varios procesos de fabricación .

Mecanismo De Acción

El mecanismo de acción de N-(2,4-Diclorobencilideno)-O-toluidina implica su capacidad para formar complejos estables con iones metálicos. Esta propiedad se atribuye a la presencia del grupo imina, que puede coordinarse con iones metálicos. Los complejos resultantes pueden exhibir una actividad biológica mejorada, incluidos los efectos antimicrobianos. Los objetivos moleculares y las vías involucradas en su acción aún están bajo investigación, pero se cree que el compuesto interfiere con los procesos metabólicos de los microorganismos, lo que lleva a su inhibición o muerte .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., -Cl, -F) enhance antifungal activity, likely due to increased electrophilicity and membrane disruption .

- Bulky substituents (e.g., 3,4,5-trimethoxy) improve enzyme inhibition (e.g., antiproteinase activity) by optimizing steric interactions with active sites .

Table 2: Physical Properties of Selected Derivatives

Key Observations :

Computational and Crystallographic Insights

- Non-linear Optical (NLO) Properties: Derivatives like N-(3,5-dichlorobenzylidene)-4-nitroaniline show high hyperpolarizability (β = 12.3 × 10⁻³⁰ esu) due to charge-transfer interactions, making them candidates for optoelectronics .

- Hydrogen Bonding : Crystal structures of N-(2,4-dichlorobenzylidene)aniline derivatives reveal C–H⋯Cl and N–H⋯O interactions, stabilizing supramolecular architectures .

- Docking Studies : Pyrazole-carbohydrazide derivatives exhibit strong binding to fungal proteinase active sites (binding energy: −9.2 kcal/mol), correlating with observed bioactivity .

Q & A

Q. What is the standard synthetic route for N-(2,4-Dichlorobenzylidene)-O-toluidine, and how can reaction conditions be optimized?

The compound is synthesized via a Schiff base condensation reaction between 2,4-dichlorobenzaldehyde and O-toluidine (ortho-methylaniline). The reaction is typically conducted in ethanol or methanol under reflux, with catalytic HCl or acetic acid to facilitate imine bond formation .

- Optimization parameters :

- Solvent : Polar protic solvents (e.g., ethanol) enhance reaction rates.

- Temperature : Reflux conditions (~78°C for ethanol) improve yield.

- Catalyst : Acidic conditions (e.g., 0.1 M HCl) reduce side reactions.

- Yield improvement : Purification via recrystallization (e.g., using ethanol/water mixtures) increases purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm the C=N imine proton. Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm) validate the O-toluidine moiety .

- ¹³C NMR : Signals at ~160 ppm (C=N) and 18–20 ppm (CH₃) confirm the structure.

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3100 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 280–290 (M⁺) align with the molecular formula C₁₄H₁₀Cl₂N .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered structures) be resolved for this compound?

- Software tools : Use SHELXL for small-molecule refinement and SHELXD for phase solution . For visualization, ORTEP-3 or WinGX provides graphical interfaces to analyze hydrogen bonding and π-π interactions .

- Disorder handling : Apply restraints to anisotropic displacement parameters (ADPs) and use the TWIN command in SHELXL for twinned crystals .

- Validation : Cross-check with PLATON to identify missed symmetry or voids .

Q. What computational methods predict the non-linear optical (NLO) properties and electronic spectra of this compound?

- Theoretical framework :

- Hartree-Fock (HF) method with a 6-311G(d,p) basis set calculates dipole moment (µ), polarizability (α), and hyperpolarizability (β) .

- Time-Dependent DFT (TD-DFT) predicts UV-Vis spectra (λmax) by analyzing HOMO-LUMO transitions .

- Key findings :

- The dichlorobenzylidene group enhances β due to charge-transfer interactions.

- Predicted λmax: ~300–350 nm (UV region), with transparency >400 nm, suggesting NLO applicability .

Q. How does the compound interact with biological targets, and what methodologies elucidate its mechanism?

- In silico studies :

- Molecular docking (AutoDock/Vina) identifies binding sites in proteins (e.g., kinases) via electrophilic C=N and Cl groups .

- PASS software predicts bioactivity (e.g., antimicrobial, anticancer) based on structural analogs .

- Experimental validation :

- Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd).

- Kinetic assays monitor nucleophilic attack by thiol groups (e.g., glutathione) to assess redox-mediated toxicity .

Q. How can hydrogen-bonding patterns in its crystal lattice inform supramolecular design?

- Graph set analysis (Etter’s rules) classifies H-bond motifs (e.g., R₂²(8) rings) .

- Key interactions :

- N-H···O/Cl : Stabilizes layered packing (e.g., in analogs like C₁₆H₁₂Cl₂N₃⁺·Cl⁻·H₂O) .

- π-π stacking : Distance ~3.5–4.0 Å between aromatic rings enhances thermal stability .

Methodological Tables

Q. Table 1. Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | High yield (>80%) |

| Catalyst (HCl) | 0.1 M | Reduces side products |

| Reaction Time | 4–6 hours (reflux) | Completes imine formation |

Q. Table 2. Computational Predictions for NLO Properties

| Property | Calculated Value | Significance |

|---|---|---|

| Hyperpolarizability (β) | 1.5 × 10⁻³⁰ esu | Comparable to urea |

| HOMO-LUMO Gap | 4.2 eV | Indicates charge transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.